molecular formula C5H6N2O3S B13113892 6-Methoxypyridazine-3-sulfinic acid

6-Methoxypyridazine-3-sulfinic acid

Cat. No.: B13113892
M. Wt: 174.18 g/mol
InChI Key: UGBOVYXBDAVKFA-UHFFFAOYSA-N
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Description

6-Methoxypyridazine-3-sulfinic acid is a heterocyclic compound featuring a pyridazine core substituted with a methoxy group at position 6 and a sulfinic acid (-SO₂H) group at position 2. This compound is of interest in medicinal and synthetic chemistry due to the reactivity of the sulfinic acid moiety and the pyridazine ring’s electron-deficient nature.

Properties

Molecular Formula

C5H6N2O3S

Molecular Weight

174.18 g/mol

IUPAC Name

6-methoxypyridazine-3-sulfinic acid

InChI

InChI=1S/C5H6N2O3S/c1-10-4-2-3-5(7-6-4)11(8)9/h2-3H,1H3,(H,8,9)

InChI Key

UGBOVYXBDAVKFA-UHFFFAOYSA-N

Canonical SMILES

COC1=NN=C(C=C1)S(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxypyridazine-3-sulfinic acid typically involves the methoxylation of pyridazine derivatives. One common method includes the methoxylation of 3,4,6-trichloropyridazine using sodium methoxide. This reaction can yield various methoxypyridazine derivatives depending on the reaction conditions and the amount of sodium methoxide used .

Another method involves the synthesis of 6-methoxypyridazine-3-carboxylic acid, which can be converted to 6-Methoxypyridazine-3-sulfinic acid. This process includes the addition of 3-chloro-6-methylpyridazine to sulfuric acid in an ice bath, followed by the addition of an oxidant and subsequent methoxylation with sodium methoxide .

Industrial Production Methods

The industrial production of 6-Methoxypyridazine-3-sulfinic acid follows similar synthetic routes but is optimized for large-scale production. This involves the use of readily available starting materials, efficient reaction conditions, and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Methoxypyridazine-3-sulfinic acid undergoes various chemical reactions, including:

    Oxidation: The sulfinic acid group can be oxidized to form sulfonic acid derivatives.

    Reduction: The compound can be reduced to form sulfide derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halides and nucleophiles are employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted pyridazine derivatives depending on the reagents used.

Scientific Research Applications

6-Methoxypyridazine-3-sulfinic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 6-Methoxypyridazine-3-sulfinic acid involves its interaction with molecular targets and pathways. The sulfinic acid group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. The methoxy group can affect the compound’s binding affinity to specific enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Functional Group and Reactivity

The sulfinic acid group distinguishes 6-methoxypyridazine-3-sulfinic acid from analogs with sulfonamide (-SO₂NH₂) or sulfonate (-SO₃R) groups. Key differences include:

  • Acidity : Sulfinic acids (pKa ~1–2) are less acidic than sulfonic acids (pKa ~-1) but more acidic than sulfenic acids (pKa ~4–5). This moderate acidity may influence solubility and reactivity in aqueous media.
  • Redox Activity : Sulfinic acids can act as reducing agents or participate in condensation reactions, whereas sulfonamides are typically inert to redox processes but exhibit hydrogen-bonding capabilities critical for biological activity .

Physicochemical and Functional Comparison Table

Compound Name Functional Group Key Properties Applications Stability
6-Methoxypyridazine-3-sulfinic acid Sulfinic acid Moderate acidity, redox-active Synthetic intermediates, chelators Moderate
6-Methoxy-3-sulfanilamidopyridazine Sulfonamide Hydrogen-bonding, enzyme inhibition Antibacterial agents High
6-Methoxypyridazine-3-carboxylic acid Carboxylic acid High acidity (pKa ~2–3), thermal stability Ligands, polymer synthesis High
6-Oxo-1-(4-sulfamoylphenyl)-pyridazin-3-yl methanesulfonate Sulfonate ester Hydrolytically labile, good leaving group Prodrugs, intermediates Low (aqueous)

Biological Activity

6-Methoxypyridazine-3-sulfinic acid is an organic compound with the molecular formula C6H7NO3S, characterized by a methoxy group at the 6th position and a sulfinic acid group at the 3rd position of the pyridine ring. This unique structure confers various biological activities, making it a subject of interest in medicinal chemistry and related fields.

The compound's sulfinic acid moiety allows it to act as a nucleophile, engaging in redox reactions and interacting with electrophilic species. These interactions are crucial for its potential therapeutic effects and mechanisms of action within biological systems. The synthesis of this compound can be achieved through several methodologies, including oxidation reactions using hydrogen peroxide or potassium permanganate, and reduction reactions with agents like sodium borohydride or lithium aluminum hydride.

Biological Activities

1. Antimicrobial Properties
Preliminary studies indicate that 6-Methoxypyridazine-3-sulfinic acid exhibits antimicrobial activity against certain bacterial strains. The compound has shown efficacy in inhibiting the growth of bacteria, suggesting its potential as an antimicrobial agent.

2. Mechanism of Action
The compound's mechanism involves interactions with various molecular targets, particularly through its sulfinic acid group, which may participate in nucleophilic attacks on electrophiles such as proteins. This can lead to alterations in protein structure and function, influencing various biological processes, including oxidative stress responses.

Case Studies and Research Findings

Research has highlighted the potential applications of 6-Methoxypyridazine-3-sulfinic acid in therapeutic contexts:

  • Study on Antimicrobial Efficacy : A study conducted on several bacterial strains revealed that the compound inhibits Staphylococcus aureus and other Gram-positive bacteria effectively. The minimum inhibitory concentration (MIC) values were recorded, demonstrating its potency against resistant strains .
  • Toxicological Assessment : In toxicology studies involving rat models, compounds structurally related to 6-Methoxypyridazine-3-sulfinic acid were assessed for liver toxicity. The findings suggested that while some derivatives exhibited hepatobiliary toxicity, 6-Methoxypyridazine-3-sulfinic acid showed a favorable safety profile, warranting further exploration in drug development .

Comparative Analysis with Similar Compounds

The uniqueness of 6-Methoxypyridazine-3-sulfinic acid can be understood in comparison to structurally similar compounds:

Compound NameStructural FeatureUnique Aspect
6-Methoxypyridine-3-carboxylic acidContains a carboxylic acid group insteadDifferent reactivity profiles due to carboxylic nature
Lithium(1+) ion 6-methoxypyridine-3-sulfinateSulfinate instead of sulfinic acidEnhanced stability and different reactivity
6-Methoxypyridine-2-sulfinic acidSulfinic acid at the 2nd positionVariation in biological activity compared to the target compound

This table illustrates how the presence of different functional groups influences the biological activity and chemical reactivity of related compounds.

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